molecular formula C19H15FN6O2S B2773988 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-50-5

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2773988
CAS No.: 1115976-50-5
M. Wt: 410.43
InChI Key: LOWHGHMWPXXPFZ-UHFFFAOYSA-N
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Description

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN6O2S and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c20-13-7-5-12(6-8-13)9-26-17(28)14-3-1-2-4-15(14)23-19(26)29-10-16(27)24-18-21-11-22-25-18/h1-8,11H,9-10H2,(H2,21,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHGHMWPXXPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=NN3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a quinazolinone core and triazole moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN4O2SC_{18}H_{17}FN_4O_2S, with a molecular weight of approximately 458.5 g/mol. The structure includes:

  • Quinazolinone Core : Known for various biological activities, including anticancer and antimicrobial properties.
  • Fluorobenzyl Group : Enhances lipophilicity and biological activity.
  • Thioether Linkage : Implicated in enzyme inhibition mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to specific enzymes, disrupting metabolic pathways crucial for cellular function.
  • Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, positioning it as a potential anticancer agent.

Anticancer Activity

Studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance:

  • A study indicated that certain quinazolinone derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways .
  • The specific compound discussed has shown promise in inhibiting tumor growth in various cancer models.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related quinazolinone compounds:

  • Compounds similar to 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

StudyFindings
Gawad et al., 2010Reported significant antibacterial activity against E. coli and Staphylococcus aureus with MIC values ranging from 62.5 to 250 µg/ml .
Al-Suwaidan et al., 2016Highlighted the anticancer efficacy of quinazolinone derivatives in inhibiting tumor growth in vitro and in vivo models .
El-Azab et al., 2013Found anticonvulsant properties in related thioamide derivatives .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy as a drug candidate. Research into its absorption, distribution, metabolism, and excretion (ADME) profile is ongoing:

  • Absorption : Studies suggest that modifications to the structure can enhance bioavailability.
  • Metabolism : The presence of fluorine in the molecule may influence metabolic pathways, potentially leading to prolonged action.
  • Excretion : Investigations into the excretion routes are necessary for understanding long-term effects and toxicity.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in tumor growth and metastasis. Research indicates that derivatives of quinazolinones can selectively inhibit these enzymes, making them potential candidates for cancer therapy .
  • Antitumor Activity : Studies have demonstrated that the compound exhibits antitumor properties by modulating enzyme activity and receptor signaling pathways crucial for cancer progression. Its structural similarities to other quinazoline derivatives further support its anticancer potential .

Applications in Drug Development

The unique combination of functional groups in this compound allows for various applications in drug development:

  • Cancer Therapeutics : Its selective inhibition of carbonic anhydrase isoforms positions it as a promising candidate for developing targeted cancer therapies. The ability to modulate tumor microenvironments through enzyme inhibition is particularly noteworthy .
  • Antimicrobial Agents : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This opens avenues for exploring its effectiveness against bacterial infections, especially those resistant to conventional antibiotics .
  • Anti-inflammatory Agents : The compound's potential as an anti-inflammatory agent is being investigated, particularly in conditions involving chronic inflammation such as arthritis and cardiovascular diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Synthesis Pathways : Multiple synthetic routes have been developed to produce this compound, highlighting the complexity involved in its synthesis. These methods often involve multi-step reactions that yield high purity products suitable for biological testing .
  • In Vitro Studies : In vitro assays have confirmed the inhibitory activity against specific cancer cell lines, showcasing the compound's potential as an anticancer agent. For instance, compounds derived from similar quinazoline structures exhibited IC50 values in the nanomolar range against cancer cells .

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